(3-Fluoroazetidin-3-yl)methanol hydrochloride
Overview
Description
(3-Fluoroazetidin-3-yl)methanol hydrochloride: is a chemical compound with the molecular formula C4H9ClFNO and a molecular weight of 141.57 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications . The compound is characterized by the presence of a fluorine atom on the azetidine ring and a methanol group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure . The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of (3-Fluoroazetidin-3-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination and methanol introduction steps .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoroazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under acidic or basic conditions.
Reduction: Reagents like or are used under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under controlled temperature.
Major Products: The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, and substituted azetidine derivatives .
Scientific Research Applications
Chemistry: (3-Fluoroazetidin-3-yl)methanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the effects of fluorine substitution on the biological activity of azetidine derivatives. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders. Its unique structure allows for the exploration of new pharmacological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of (3-Fluoroazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The methanol group also plays a role in the compound’s solubility and reactivity, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
- (3-Chloroazetidin-3-yl)methanol hydrochloride
- (3-Bromoazetidin-3-yl)methanol hydrochloride
- (3-Iodoazetidin-3-yl)methanol hydrochloride
Comparison: (3-Fluoroazetidin-3-yl)methanol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets compared to chlorine, bromine, or iodine . This makes the compound particularly valuable in drug discovery and development, where fluorine substitution can enhance the efficacy and selectivity of therapeutic agents .
Properties
IUPAC Name |
(3-fluoroazetidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUXOFUYWKOASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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